molecular formula C14H13F B7997155 3-(4-Fluoro-1-naphthyl)-2-methyl-1-propene

3-(4-Fluoro-1-naphthyl)-2-methyl-1-propene

Cat. No.: B7997155
M. Wt: 200.25 g/mol
InChI Key: IGADVSJRESMELT-UHFFFAOYSA-N
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Description

3-(4-Fluoro-1-naphthyl)-2-methyl-1-propene is an organic compound characterized by the presence of a fluorine atom attached to a naphthalene ring, which is further connected to a propene chain with a methyl substitution

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Fluoro-1-naphthyl)-2-methyl-1-propene typically involves the following steps:

    Starting Materials: The synthesis begins with 4-fluoro-1-naphthaldehyde and 2-methyl-1-propene.

    Reaction Conditions: The reaction is carried out under anhydrous conditions to prevent any side reactions involving water. A suitable catalyst, such as a Lewis acid, is used to facilitate the reaction.

    Procedure: The 4-fluoro-1-naphthaldehyde is reacted with 2-methyl-1-propene in the presence of the catalyst. The reaction mixture is then heated to a specific temperature to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to enhance the efficiency and yield of the reaction. The use of advanced purification techniques, such as distillation and chromatography, ensures the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(4-Fluoro-1-naphthyl)-2-methyl-1-propene undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or alkanes.

    Substitution: The fluorine atom in the naphthalene ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) are employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield 4-fluoro-1-naphthoic acid, while reduction could produce 3-(4-fluoro-1-naphthyl)-2-methyl-1-propanol.

Scientific Research Applications

3-(4-Fluoro-1-naphthyl)-2-methyl-1-propene has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism by which 3-(4-Fluoro-1-naphthyl)-2-methyl-1-propene exerts its effects involves interactions with specific molecular targets. The fluorine atom in the naphthalene ring enhances the compound’s ability to participate in aromatic stacking interactions, which are crucial for binding to certain receptors or enzymes. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-Fluoro-1-naphthyl-(3-furyl)methanol
  • 1-(4-Fluoro-1-naphthyl)-3,3-dimethyl-1-butanol
  • 3-(4-Fluoro-1-naphthyl)-3-methyl-2-benzofuran-1(3H)-one

Uniqueness

Compared to similar compounds, 3-(4-Fluoro-1-naphthyl)-2-methyl-1-propene is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties

Properties

IUPAC Name

1-fluoro-4-(2-methylprop-2-enyl)naphthalene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13F/c1-10(2)9-11-7-8-14(15)13-6-4-3-5-12(11)13/h3-8H,1,9H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGADVSJRESMELT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)CC1=CC=C(C2=CC=CC=C12)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13F
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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